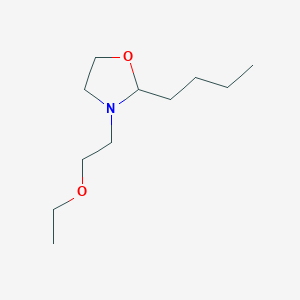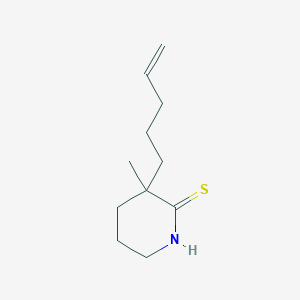![molecular formula C32H47N3O3 B12553129 4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid CAS No. 188709-49-1](/img/structure/B12553129.png)
4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid is a complex organic compound with the molecular formula C32H47N3O3 It is known for its unique structure, which includes a diazenyl group (N=N) and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-aminobenzoic acid: This can be achieved through the nitration of benzoic acid followed by reduction.
Formation of the diazenyl group: The 4-aminobenzoic acid is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling reaction: The diazonium salt is coupled with 4-[Methyl(octadecanoyl)amino]phenyl to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-{4-(Dimethylamino)phenyl}diazenyl]benzenesulfonic acid
- 4-[(E)-{4-(Methylamino)phenyl}diazenyl]benzoic acid
Uniqueness
4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid is unique due to its long alkyl chain (octadecanoyl group), which imparts distinct hydrophobic properties. This feature can influence its solubility, interaction with biological membranes, and overall bioactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
188709-49-1 |
|---|---|
Fórmula molecular |
C32H47N3O3 |
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
4-[[4-[methyl(octadecanoyl)amino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C32H47N3O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31(36)35(2)30-25-23-29(24-26-30)34-33-28-21-19-27(20-22-28)32(37)38/h19-26H,3-18H2,1-2H3,(H,37,38) |
Clave InChI |
SGKVMJWHGPPTQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)N(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


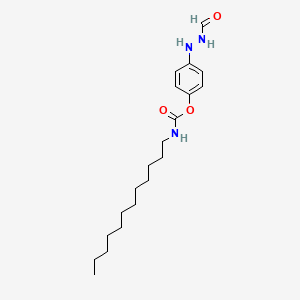
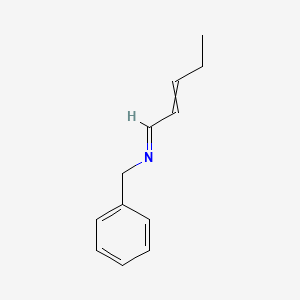
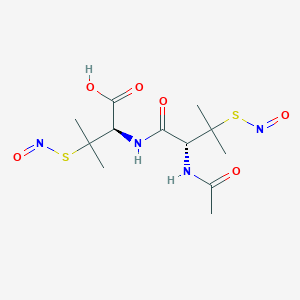

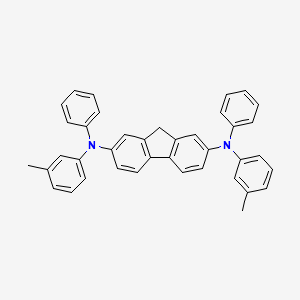
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)
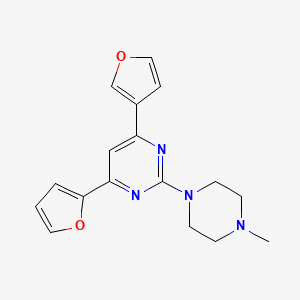
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)
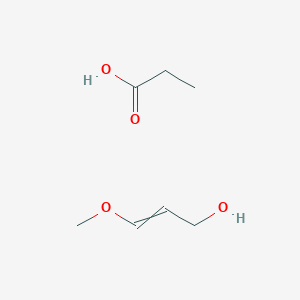

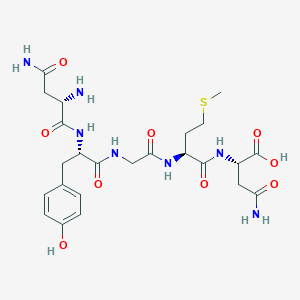
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
